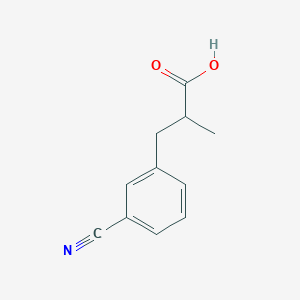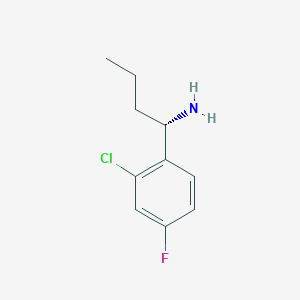
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a butan-1-amine backbone. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-phenylbutan-1-amine.
Halogenation: The phenyl ring is selectively halogenated using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition studies.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Phenylbutan-1-amine: Lacks the halogen substituents, making it less reactive.
(S)-1-(2-Chloro-phenyl)butan-1-amine: Contains only a chlorine substituent.
(S)-1-(4-Fluorophenyl)butan-1-amine: Contains only a fluorine substituent.
Uniqueness
(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H13ClFN |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
(1S)-1-(2-chloro-4-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-10(13)8-5-4-7(12)6-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
GENNIQLHHBMEOQ-JTQLQIEISA-N |
Isomerische SMILES |
CCC[C@@H](C1=C(C=C(C=C1)F)Cl)N |
Kanonische SMILES |
CCCC(C1=C(C=C(C=C1)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



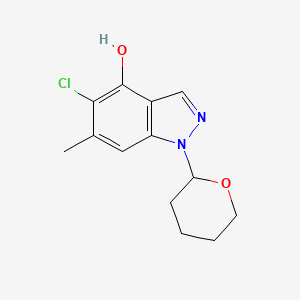
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
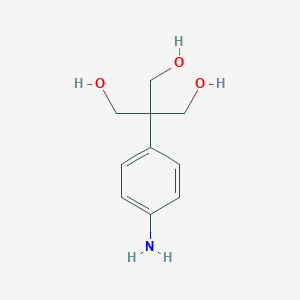

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
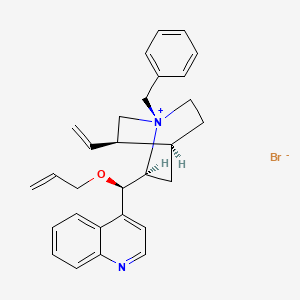
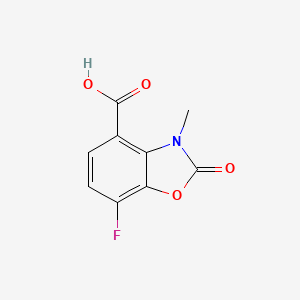
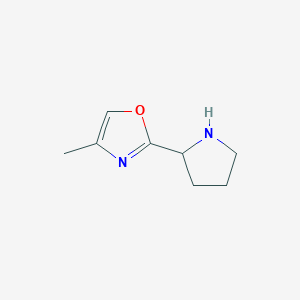
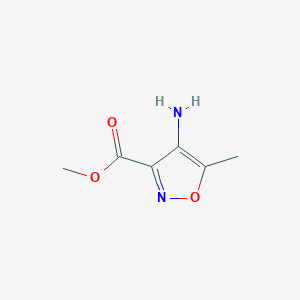

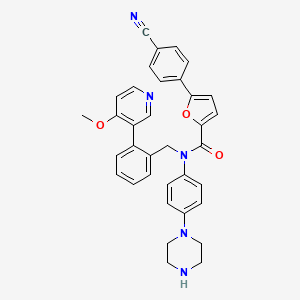
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
